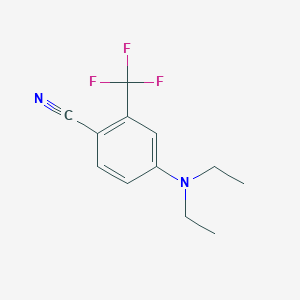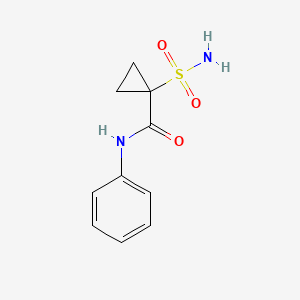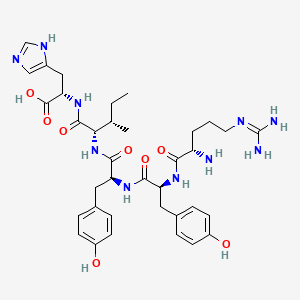
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is a peptide composed of five amino acids: L-Histidine, L-Arginine, L-Tyrosine, L-Tyrosine, and L-Isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine-reactive substitutions.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Formation of modified peptides with new functional groups.
Scientific Research Applications
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide in wound healing.
Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. For example, the arginine residue can interact with nitric oxide synthase, influencing nitric oxide production, which plays a role in vasodilation and immune response.
Comparison with Similar Compounds
Similar Compounds
- L-Histidine, L-histidyl-L-alanyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-arginyl-
- L-arginyl-L-arginyl-L-prolyl-L-tyrosyl-L-isoleucyl-L-leucine
Uniqueness
L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl- is unique due to its specific sequence, which imparts distinct biochemical properties. The presence of two tyrosine residues allows for potential dityrosine cross-linking, which can enhance the stability and functionality of the peptide in various applications.
This detailed article provides a comprehensive overview of L-Histidine, L-arginyl-L-tyrosyl-L-tyrosyl-L-isoleucyl-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
866720-33-4 |
|---|---|
Molecular Formula |
C36H50N10O8 |
Molecular Weight |
750.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C36H50N10O8/c1-3-20(2)30(34(52)45-29(35(53)54)17-23-18-40-19-42-23)46-33(51)28(16-22-8-12-25(48)13-9-22)44-32(50)27(15-21-6-10-24(47)11-7-21)43-31(49)26(37)5-4-14-41-36(38)39/h6-13,18-20,26-30,47-48H,3-5,14-17,37H2,1-2H3,(H,40,42)(H,43,49)(H,44,50)(H,45,52)(H,46,51)(H,53,54)(H4,38,39,41)/t20-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
GQNNWEKNERIHIL-NNQQVJEXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide](/img/structure/B12535967.png)
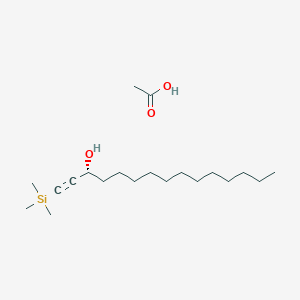
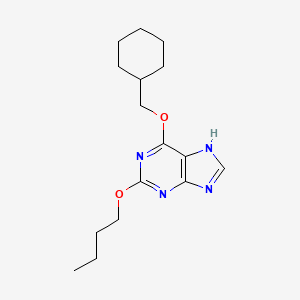
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![1H-Tetrazole, 1-acetyl-5-[2-(10H-phenothiazin-10-yl)ethyl]-](/img/structure/B12535996.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
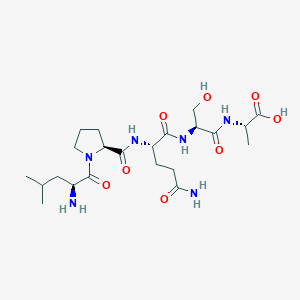

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![1-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B12536030.png)
